Tris(trimethylsiloxy)ethylene

Overview

Description

Tris(trimethylsiloxy)ethylene is a useful research compound. Its molecular formula is C11H28O3Si3 and its molecular weight is 292.59 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Tris(trimethylsilyloxy)ethylene, also known as Tris(trimethylsiloxy)ethylene or 2,2,7,7-tetramethyl-4-((trimethylsilyl)oxy)-3,6-dioxa-2,7-disilaoct-4-ene, is a chemical compound with the molecular formula C11H28O3Si3 . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Biological Activity

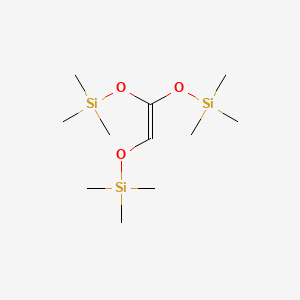

Tris(trimethylsiloxy)ethylene is a siloxane compound notable for its unique structure, which consists of a vinyl group attached to three trimethylsiloxy groups. With a molecular formula of and a molecular weight of approximately 292.60 g/mol, this compound has garnered interest due to its potential biological activities and applications in various fields, including organic synthesis and materials science.

This compound is typically encountered as a colorless liquid with low viscosity and high thermal stability. Its siloxane backbone contributes to its unique chemical behavior, making it useful in various chemical applications, particularly in the synthesis of complex organic molecules .

Biological Activity Overview

Research on the biological activity of this compound is limited but suggests potential reactivity with biological molecules due to its vinyl group. The compound's ability to form enolates makes it valuable in stereoselective synthesis, which is crucial for creating specific stereoisomers used in pharmaceuticals.

Potential Applications

- Organic Synthesis : this compound has been utilized in the stereospecific synthesis of insecticides such as ajuqarin-IV, demonstrating its potential for creating complex natural products with desired biological activity.

- Microwave-Assisted Synthesis : It has shown effectiveness in accelerating organic reactions under microwave irradiation, promoting efficient and controlled reactions that are beneficial for pharmaceutical production.

Case Study 1: Stereoselective Synthesis

A study highlighted the successful application of this compound in the synthesis of the insecticide ajuqarin-IV. The reaction pathways demonstrated its capability to form specific stereoisomers essential for biological activity. This research underscores the compound's utility in developing agrochemicals with targeted action.

Case Study 2: Microwave-Assisted Organic Reactions

Another investigation focused on the use of this compound in microwave-assisted synthesis, specifically for producing 2-hydroxy-1-phenylethanone. The study illustrated how the compound facilitated faster reaction times and improved yields, suggesting that it could enhance sustainability in chemical processes.

Toxicological Considerations

Despite its promising applications, this compound exhibits properties that necessitate careful handling. The compound is flammable and may cause skin irritation upon contact. Understanding its toxicity profile is essential for safe laboratory practices and potential therapeutic applications.

Comparative Analysis of Similar Compounds

To contextualize the biological activity of this compound, a comparison with structurally similar compounds can provide insights into its unique properties.

| Compound Name | Structure Features | Notable Biological Activity |

|---|---|---|

| Tris(trimethylsilyloxy)ethylene | Similar siloxane backbone | Involved in polymerization processes |

| Trimethylsiloxysilane | Fewer siloxy groups | Used as a silicone oil with lower reactivity |

| Vinyltrimethoxysilane | Vinyl functional group | Reactivity with electrophiles |

Scientific Research Applications

Chemical Synthesis

Stereoselective Synthesis

One of the primary applications of Tris(trimethylsiloxy)ethylene is in the stereoselective synthesis of complex organic molecules. Notably, it has been utilized in the synthesis of the insecticide ajuqarin-IV, demonstrating its ability to form enolates, which are crucial intermediates in generating specific stereoisomers necessary for various drugs and functional materials .

Microwave-Assisted Synthesis

this compound also plays a significant role in microwave-assisted organic synthesis. A study highlighted its effectiveness in synthesizing 2-hydroxy-1-phenylethanone, an important intermediate in pharmaceuticals and fragrances. The compound facilitates efficient and controlled reactions under microwave heating, potentially leading to faster and more sustainable synthetic processes .

Material Science

Silicone Hydrogel Contact Lenses

Research has shown that this compound can improve the properties of silicone-based hydrogel contact lenses. In a study examining the polymerization of various monomers including this compound, it was found that increasing its content enhanced oxygen permeability while reducing equilibrium water content. The resultant hydrogels exhibited non-cytotoxicity and good optical transparency, making them suitable for contact lens applications .

| Property | Value |

|---|---|

| Maximum Oxygen Permeability | 74.9 barrers |

| Equilibrium Water Content (EWC) | 44.5% |

| Contact Angle | 82° |

| Cytotoxicity | Non-cytotoxic |

Catalysis

C–H Silylation Reactions

this compound has been employed in C–H silylation reactions involving arenes and heteroarenes. These reactions are crucial for synthesizing functionalized siloxysilanes. The efficiency of these reactions can be enhanced by optimizing catalyst loading and reaction conditions, resulting in high yields of desired products .

Biomedical Applications

Potential Therapeutic Uses

While primarily used in chemical synthesis and material science, there is ongoing research into the interactions of this compound with biological molecules. Its unique structure suggests potential reactivity with electrophiles, which could lead to new therapeutic applications or insights into its toxicological profile.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing tris(trimethylsiloxy)ethylene, and how can its purity be validated?

- Answer : this compound is typically synthesized via silylation of ethylene glycol derivatives using trimethylchlorosilane in anhydrous conditions. Key steps include inert atmosphere handling (e.g., nitrogen) and solvent purification. Purity validation involves gas chromatography-mass spectrometry (GC-MS) for volatile byproduct detection and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si) to confirm structural integrity. For example, ²⁹Si NMR is critical for verifying silyl group attachment .

Q. How does the solubility profile of this compound influence its application in hydrophobic polymer systems?

- Answer : The compound is insoluble in water but miscible with nonpolar solvents like toluene and hexane due to its trimethylsiloxy groups. This hydrophobicity makes it suitable for synthesizing silicone-based polymers. For instance, copolymerization with methacrylate monomers (e.g., ethylene glycol dimethacrylate) in DMA solvent enhances crosslinking efficiency, as demonstrated in silicone-hydrogel synthesis .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Answer : Safety measures include:

- Using flame-resistant equipment (flammability hazard: R10) .

- Wearing nitrile gloves, chemical-resistant goggles, and fume hoods to avoid dermal/ocular exposure (R36/37/38) .

- Storing waste in sealed containers for professional disposal due to potential environmental toxicity .

Advanced Research Questions

Q. How does this compound affect the surface properties of silicone hydrogels in drug delivery systems?

- Answer : When copolymerized with hydrophilic monomers (e.g., hydroxyethyl methacrylate) and crosslinkers (e.g., EGDMA), the compound reduces surface hydrophilicity while maintaining mechanical stability. Surface hydrophobicity can be quantified via contact angle hysteresis measurements (e.g., 90–110° for modified hydrogels), which influence drug-loading capacity for hydrophobic agents like atropine .

Q. What experimental variables control the crosslinking efficiency of this compound in silicone-based copolymers?

- Answer : Key variables include:

- Monomer ratio : Higher this compound content increases crosslink density but may reduce flexibility.

- Initiator type : Azobisisobutyronitrile (AIBN) at 60–80°C optimizes thermal initiation .

- Additives : Graphene oxide nanoparticles (GON) improve thermal stability but require dispersants like polyvinylpyrrolidone (PVP) to prevent aggregation .

Q. How can discrepancies in copolymer characterization data (e.g., FTIR vs. NMR) be resolved?

- Answer : Contradictions between FTIR (silyl group absorption at ~1250 cm⁻¹) and NMR (δ 0.1–0.3 ppm for Si-CH₃) may arise from incomplete polymerization or solvent residues. Multi-technique validation (e.g., combining NMR, FTIR, and gel permeation chromatography) and solvent purity checks (e.g., Karl Fischer titration for water content) are recommended .

Q. What role does this compound play in modifying nanoporous materials for catalytic applications?

- Answer : The compound forms self-assembled monolayers on silicon substrates, altering pore hydrophobicity. For example, binary monolayers with mixed silyl groups enhance selectivity in gas separation membranes. Characterization via X-ray photoelectron spectroscopy (XPS) confirms surface composition (e.g., Si 2p peaks at 102–104 eV) .

Properties

IUPAC Name |

1,2-bis(trimethylsilyloxy)ethenoxy-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H28O3Si3/c1-15(2,3)12-10-11(13-16(4,5)6)14-17(7,8)9/h10H,1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCZGHPGTZRTDNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OC=C(O[Si](C)(C)C)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H28O3Si3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90219144 | |

| Record name | (Vinyl-2-ylidenetris(oxy))tris(trimethylsilane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90219144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69097-20-7 | |

| Record name | 2,2,7,7-Tetramethyl-4-[(trimethylsilyl)oxy]-3,6-dioxa-2,7-disilaoct-4-ene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69097-20-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Vinyl-2-ylidenetris(oxy))tris(trimethylsilane) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069097207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Vinyl-2-ylidenetris(oxy))tris(trimethylsilane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90219144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [vinyl-2-ylidenetris(oxy)]tris[trimethylsilane] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.130 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.